3-(Dimethoxymethyl)-2-fluorobenzaldehyde
Overview
Description
The compound “3-(Dimethoxymethyl)-2-fluorobenzaldehyde” is a derivative of benzaldehyde, which is an aromatic aldehyde. The “3-(Dimethoxymethyl)” suggests that there is a dimethoxymethyl group attached to the third carbon of the benzene ring, and the “2-fluoro” indicates a fluorine atom attached to the second carbon .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a benzene ring with a formyl group (aldehyde), a fluorine atom, and a dimethoxymethyl group attached at the 1st, 2nd, and 3rd positions respectively .Chemical Reactions Analysis
The chemical reactions of “this compound” would likely be influenced by the functional groups present in the molecule. The aldehyde group is often involved in nucleophilic addition and oxidation-reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These may include density, color, hardness, melting and boiling points, and electrical conductivity .Scientific Research Applications
Synthesis and Antioxidant Activity
- Synthesis of Thiazolidin-4-one Derivatives : 4-Fluorobenzaldehyde was utilized in synthesizing 2-(4-fluorophenyl)thiazolidin-4-one derivatives, showing promising antioxidant activity. This highlights its role in developing new antioxidant compounds (El Nezhawy et al., 2009).
Molecular Structure Studies
- Study of Fluorobenzaldehyde's Molecular Structure : Fourier Transform Microwave Spectroscopy was used to investigate the rotamers of 2-fluorobenzaldehyde and 3-fluorobenzaldehyde, which helps in understanding the molecular structure and bonding characteristics of such compounds (Sun, Lozada, & van Wijngaarden, 2018).
Synthesis Methods
- Convenient Synthesis of Fluorobenzaldehydes : A study on the synthesis of 4-fluorobenzaldehyde from 4-chlorobenzaldehyde using potassium fluoride offers insights into efficient and practical methods for preparing fluorobenzaldehydes (Yoshida & Kimura, 1988).
Fluorescence Sensing
- Fluorescent Sensor for Mercury(II) : p-Dimethylaminobenzaldehyde thiosemicarbazone was developed as a novel fluorescent sensor for mercury ions in aqueous solutions. This application demonstrates the potential of fluorobenzaldehydes in environmental monitoring and safety (Yu et al., 2006).
Organic Frameworks and Sensing
- Lanthanide Metal-Organic Frameworks : Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks showed sensitivity to benzaldehyde-based derivatives, suggesting potential applications in chemical sensing (Shi et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(dimethoxymethyl)-2-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-13-10(14-2)8-5-3-4-7(6-12)9(8)11/h3-6,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMSEROWLTXNOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC(=C1F)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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